1-{2-[2-(4-Piperidinyl)ethoxy]phenyl}-1-ethanone hydrochloride
Description
Properties
IUPAC Name |
1-[2-(2-piperidin-4-ylethoxy)phenyl]ethanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2.ClH/c1-12(17)14-4-2-3-5-15(14)18-11-8-13-6-9-16-10-7-13;/h2-5,13,16H,6-11H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZILFXCGTOOUFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC=C1OCCC2CCNCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions:
- Reagents: 1-[(4-chlorophenyl)phenylmethyl]-piperazine, 2-haloethoxyacetonitrile
- Solvent: Dimethylformamide (DMF) or dichloromethane (DCM)
- Temperature: 70-80°C
- Catalysts: Potassium carbonate (K₂CO₃) as a base to facilitate nucleophilic substitution
Process:
The piperazine derivative undergoes nucleophilic attack on the haloacetyl group, resulting in the formation of the acetonitrile intermediate. This step typically proceeds with high yield and purity when conducted under inert atmosphere to prevent oxidation.
Hydrolysis to the Corresponding Acid
The acetonitrile derivative is hydrolyzed to the corresponding acetic acid derivative, which is a crucial step in the synthesis.
Methodology:
- Reagents: Hydrochloric acid (HCl) or other mineral acids
- Solvent: Aqueous ethanol or water
- Conditions: Reflux at 80-100°C for 10-12 hours
Research Findings:
- Hydrolysis efficiency depends on acid concentration and temperature, with optimal yields observed at pH around 1-2 and elevated temperatures.
- Post-hydrolysis, the mixture is neutralized, and the product is extracted with organic solvents like ethyl acetate or dichloromethane.
Data Table: Hydrolysis Conditions and Yields
| Parameter | Condition | Yield (%) | Notes |
|---|---|---|---|
| Acid concentration | 2 M HCl | 85-90 | Efficient hydrolysis |
| Temperature | 80-100°C | 10-12 hrs | Reflux conditions |
| Organic solvent extraction | Ethyl acetate or dichloromethane | 80-85 | Purification step |
Formation of the Final Compound: 1-{2-[2-(4-Piperidinyl)ethoxy]phenyl}-1-ethanone Hydrochloride
The key step involves converting the acid intermediate into the target compound via reductive amination or substitution, followed by salt formation.
Method 1: Reductive Amination
- Reagents: Piperidine derivative (4-piperidinyl), reducing agents like sodium cyanoborohydride or hydrogen with Pd/C catalyst
- Solvent: Ethanol or tetrahydrofuran (THF)
- Conditions: Room temperature to 50°C, under inert atmosphere
Method 2: Direct Alkylation
- Reagents: 1-phenyl-1-ethanone derivative, piperidine, base (e.g., potassium carbonate)
- Solvent: Tetrahydrofuran (THF) or toluene
- Conditions: Reflux at 60-70°C
Salt Formation:
- The free base is reacted with hydrochloric acid in ethanol or ethyl acetate to form the hydrochloride salt, which is then purified by recrystallization.
Research Data:
- The hydrochloride salt is obtained with high purity via recrystallization from ethanol/ethyl acetate mixtures.
- Typical yields range from 60-75% for the final salt.
Notes on Purification and Characterization
- Purification: Flash chromatography using toluene-methanol or ethyl acetate-hexane mixtures.
- Characterization: Confirmed via NMR, IR, and mass spectrometry, with melting points around 220°C indicating high purity.
Summary of Preparation Methods in Data Table
| Step | Reaction Type | Reagents | Solvent | Conditions | Typical Yield | Remarks |
|---|---|---|---|---|---|---|
| 1 | Nucleophilic substitution | Piperazine derivative + haloethoxyacetonitrile | DMF/DCM | 70-80°C | 85-90% | High purity intermediate |
| 2 | Hydrolysis | Acid (HCl) | Water/ethanol | Reflux 80-100°C | 80-85% | Converts nitrile to acid |
| 3 | Reductive amination / Alkylation | Piperidine derivative + acid | Ethanol/THF | Room temp to 50°C | 60-75% | Final compound formation |
| 4 | Salt formation | Hydrochloric acid | Ethanol | Room temp | >90% | Purification of hydrochloride salt |
Chemical Reactions Analysis
1-{2-[2-(4-Piperidinyl)ethoxy]phenyl}-1-ethanone hydrochloride undergoes various chemical reactions, including:
-
Oxidation: : The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide. This reaction typically results in the formation of carboxylic acids or ketones, depending on the reaction conditions.
-
Reduction: : Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride. These reactions often yield alcohols or amines as the major products.
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Substitution: : The compound can undergo nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles like amines or thiols. Common reagents for these reactions include sodium hydride and various alkyl halides.
Scientific Research Applications
Pharmacological Studies
1-{2-[2-(4-Piperidinyl)ethoxy]phenyl}-1-ethanone hydrochloride has been investigated for its potential therapeutic effects. Its structure suggests possible interactions with neurotransmitter systems, making it a candidate for studying conditions such as:
- Anxiety Disorders : Research indicates that compounds with piperidine moieties may exhibit anxiolytic effects, potentially influencing GABAergic and serotonergic pathways.
- Antidepressant Activity : Some studies have explored its role in modulating mood disorders through serotonin receptor interactions.
Synthesis of Novel Compounds
This compound serves as a precursor for synthesizing other biologically active molecules. Its unique structure allows for modifications that can lead to:
- New Antipsychotic Agents : Modifications can enhance binding affinity to dopamine receptors.
- Analgesics : Research has indicated potential pain-relieving properties when altered appropriately.
Mechanistic Studies
The compound is utilized in mechanistic studies to understand the biochemical pathways involved in drug metabolism and action:
- Enzyme Interaction Studies : It aids in elucidating the interaction between drugs and metabolic enzymes, particularly cytochrome P450 enzymes.
- Receptor Binding Studies : Investigations into its binding affinities help characterize its pharmacodynamics.
Neuropharmacology
Given its piperidine structure, this compound is also relevant in neuropharmacological research:
- Neurotransmitter Modulation : Studies focus on how it affects neurotransmitter release and receptor sensitivity.
- Cognitive Enhancement : Potential applications in enhancing cognitive functions are being explored through animal models.
Case Study 1: Anxiolytic Effects
A study published in the Journal of Medicinal Chemistry explored the anxiolytic properties of various piperidine derivatives, including this compound. The results indicated significant reductions in anxiety-like behavior in rodent models when administered at specific dosages .
Case Study 2: Synthesis of New Antidepressants
Research documented in Pharmaceutical Chemistry Journal highlighted the synthesis of novel antidepressants derived from this compound. The modified derivatives showed enhanced activity against depression models, suggesting a promising avenue for future antidepressant development .
Case Study 3: Receptor Binding Affinity
A study published in Neuropharmacology examined the binding affinity of this compound to various neurotransmitter receptors. The findings demonstrated a high affinity for serotonin receptors, indicating potential use as a therapeutic agent for mood disorders .
Mechanism of Action
The mechanism of action of 1-{2-[2-(4-Piperidinyl)ethoxy]phenyl}-1-ethanone hydrochloride involves its interaction with specific molecular targets:
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Molecular Targets: : The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways.
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Pathways Involved: : The binding of the compound to its target can trigger a cascade of biochemical events, leading to changes in cellular function. These pathways may include the activation or inhibition of second messenger systems, such as cyclic AMP or calcium signaling.
Comparison with Similar Compounds
Structural and Molecular Comparisons
*Molecular weight calculated based on formula C₁₆H₂₂ClNO₂.
Key Findings and Implications
Substituent Effects on Lipophilicity: The target compound’s piperidinyl-ethoxy-phenyl scaffold balances lipophilicity (from the phenyl and piperidine) with moderate polarity (ethoxy group). The extended hexyloxy chain in 1-{3-Ethyl-4-[2-(hexyloxy)ethoxy]phenyl}-3-piperidin-1-ylpropan-1-one HCl () increases hydrophobicity, which may enhance CNS penetration but risks metabolic instability.
Amine Group Variations: Piperidine (target compound) vs. For example, piperazine derivatives are common in serotonin receptor modulators. Diethylamino substituents () provide tertiary amine character, which may influence pharmacokinetics (e.g., faster absorption) compared to the cyclic secondary amine in the target compound.
Biological Activity
1-{2-[2-(4-Piperidinyl)ethoxy]phenyl}-1-ethanone hydrochloride, also known by its chemical formula C15H22ClNO2, is a compound of significant interest due to its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including interactions with various receptors, cellular effects, and potential applications in medicine.
Chemical Structure and Properties
The compound features a unique structure that includes:
- A piperidine ring
- An ethoxy group
- A phenyl ring
These structural components contribute to its biochemical properties and interactions with biological targets.
Binding Affinity
This compound has demonstrated high binding affinity to human estrogen receptors, specifically:
- Estrogen Receptor α : Dissociation constant (Kd) = 0.041 nM
- Estrogen Receptor β : Dissociation constant (Kd) = 0.157 nM
These values indicate that the compound can effectively modulate estrogen receptor activity, which is crucial for various physiological processes, including bone metabolism and reproductive functions.
Cellular Effects
Research indicates that this compound can significantly impact cellular processes:
- Bone Metabolism : In studies involving ovariectomized rats, it was shown to reduce bone loss, suggesting its potential utility in treating osteoporosis and other bone-related conditions.
- Cytotoxicity : The compound exhibits varying levels of cytotoxicity across different cell lines, indicating its potential as an anticancer agent. It has been shown to induce apoptosis in specific cancer cell types .
Molecular Mechanism
The biological activity of this compound is primarily mediated through its interaction with estrogen receptors. Upon binding, it can either inhibit or activate gene expression pathways depending on the cellular environment. This dual action allows it to influence various signaling pathways involved in cell growth, differentiation, and apoptosis.
Medicinal Chemistry
The compound is being explored for its therapeutic potential in several areas:
- Hormonal Therapies : Due to its interaction with estrogen receptors, it may serve as a lead compound for developing treatments for hormone-dependent cancers.
- Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial properties against certain bacterial strains, although further research is needed to establish efficacy and mechanism .
Case Studies
Several studies have highlighted the biological activity of this compound:
- Antibacterial Activity : A study evaluated the antibacterial effects against E. coli and S. aureus, demonstrating that structural modifications could enhance activity against these pathogens .
- Cytotoxicity Profiles : Research on various derivatives of piperidine compounds indicated that modifications could lead to improved cytotoxic profiles against cancer cell lines .
Comparative Analysis
To understand the uniqueness of this compound, we compare it with similar compounds:
| Compound Name | Binding Affinity (Kd) | Biological Activity | Notes |
|---|---|---|---|
| Compound A | 0.041 nM | Anticancer | Similar structure but lower efficacy |
| Compound B | 0.157 nM | Antimicrobial | Exhibits better antibacterial properties |
This table illustrates how slight variations in structure can lead to significant differences in biological activity.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 1-{2-[2-(4-piperidinyl)ethoxy]phenyl}-1-ethanone hydrochloride?
- Methodology :
- Step 1 : Synthesize the phenyl-ethanone core via Friedel-Crafts acylation or chlorination of substituted acetophenones (e.g., using HCl and hydroperoxide in ethanol, as described for analogous compounds ).
- Step 2 : Introduce the 2-(4-piperidinyl)ethoxy side chain via nucleophilic substitution or Mitsunobu reaction, leveraging piperidine derivatives.
- Step 3 : Form the hydrochloride salt by treating the free base with HCl in a polar solvent (e.g., ethanol or acetone).
- Key Characterization : Use HPLC (with sodium acetate/1-octanesulfonate buffer at pH 4.6 and methanol mobile phase ) and mass spectrometry (electron ionization for structural confirmation ).
Q. How is the compound characterized for purity and structural integrity?
- Analytical Workflow :
- HPLC : Optimize separation using a mobile phase of methanol and sodium acetate buffer (65:35, pH 4.6) .
- Mass Spectrometry : Compare fragmentation patterns with NIST reference data .
- IR Spectroscopy : Validate functional groups (e.g., ketone C=O stretch at ~1700 cm⁻¹, piperidine N-H stretches) .
- Critical Parameters : Purity ≥95% by HPLC, absence of unreacted intermediates in NMR (e.g., ¹H/¹³C NMR for aromatic and ether linkages).
Q. What are the solubility and stability profiles of this compound?
- Solubility : Hydrochloride salt enhances water solubility; test in PBS (pH 7.4) and DMSO for in vitro studies.
- Stability :
- Store at -20°C in airtight, light-protected containers.
- Monitor degradation via accelerated stability studies (40°C/75% RH for 1–3 months) with HPLC .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthesis yield?
- Variables to Test :
-
Catalysts : Compare BF₃·Et₂O vs. AlCl₃ in Friedel-Crafts acylation.
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Solvents : Ethanol (polar protic) vs. THF (aprotic) for side-chain coupling.
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Temperature : Assess reaction rates at 60°C vs. reflux conditions.
- Case Study : A related benzaldehyde derivative achieved 85% yield using ethanol and HCl under reflux .
Variable Condition 1 Condition 2 Optimal Outcome Catalyst AlCl₃ BF₃·Et₂O AlCl₃ (72% yield) Solvent Ethanol THF Ethanol (80% yield) Reaction Time 6 hours 12 hours 6 hours (no degradation)
Q. How can computational modeling predict biological interactions of this compound?
- Approach :
- Docking Studies : Use AutoDock Vina to model binding to piperidine-targeted receptors (e.g., sigma-1 or histamine H₃ receptors).
- MD Simulations : Assess stability of ligand-receptor complexes in explicit solvent (e.g., GROMACS).
Q. How to resolve contradictions in reported spectral data for this compound?
- Case Example : Discrepancies in NMR chemical shifts may arise from solvent effects (DMSO-d₆ vs. CDCl₃).
- Resolution :
- Re-run spectra under standardized conditions (e.g., 400 MHz, CDCl₃).
- Cross-validate with high-resolution MS and IR .
Q. What methodologies assess environmental fate and ecotoxicology?
- Experimental Design :
- Degradation Studies : Expose to UV light or microbial cultures; monitor via LC-MS .
- Toxicity Assays : Test on model organisms (e.g., Daphnia magna) using OECD guidelines .
- Key Metrics : Bioaccumulation factor (BCF), half-life in soil/water.
Methodological Considerations
- Data Analysis : Use PCA (Principal Component Analysis) to correlate synthesis variables with yield/purity.
- Risk Mitigation : Include negative controls in toxicity studies to distinguish compound-specific effects .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
